molecular formula C6H7N3 B13100385 1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine

1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine

Cat. No.: B13100385
M. Wt: 121.14 g/mol
InChI Key: CMTIIKLYNHALNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine can be synthesized through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For example, the reaction of pyrrole with formamidine acetate and chloramine under controlled conditions can yield the desired triazine compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of commodity chemicals such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach has been optimized to produce the compound efficiently . Safety and impurity control are critical aspects of the industrial process to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the triazine ring.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in the case of remdesivir, the triazine moiety inhibits the RNA-dependent RNA polymerase of RNA viruses, thereby preventing viral replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function.

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

1,2-dihydropyrrolo[1,2-d][1,2,4]triazine

InChI

InChI=1S/C6H7N3/c1-2-6-4-7-8-5-9(6)3-1/h1-3,5,7H,4H2

InChI Key

CMTIIKLYNHALNZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CN2C=NN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.